

# improving 260/230 ratio in RNA samples by re-precipitation with sodium acetate

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## Compound of Interest

Compound Name: Sodium;acetate

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## Technical Support Center: Improving 260/230 Ratios in RNA Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low 260/230 ratios in their RNA samples. Re-precipitation with sodium acetate is a common and effective method to improve the purity of RNA samples.

## Troubleshooting Guide

Issue: Low 260/230 ratio in my RNA sample.

A low 260/230 ratio is a common indicator of contamination in an RNA sample. The ideal 260/230 ratio for pure RNA is typically between 2.0 and 2.2.<sup>[1][2]</sup> A ratio below this range suggests the presence of contaminants that absorb light at or near 230 nm.

Potential Causes and Solutions

Potential Cause	Recommended Solution
Guanidinium Salt Contamination	Guanidinium thiocyanate or guanidinium hydrochloride, often present in lysis buffers of RNA extraction kits, are common culprits for low 260/230 ratios.[3] Solution: Perform additional wash steps with 70-80% ethanol during the initial RNA extraction. If the RNA is already isolated, re-precipitation with sodium acetate and ethanol is highly effective at removing these salts.
Phenol Contamination	Residual phenol from TRIzol-based extraction methods can significantly lower the 260/230 ratio.[1] Solution: Ensure careful pipetting to avoid carrying over the organic phase during extraction. An additional chloroform extraction can be performed before precipitation. For already isolated RNA, re-precipitation with sodium acetate and thorough washing of the pellet with 75-80% ethanol will help remove residual phenol.
Carbohydrate Contamination	Polysaccharides, which can be particularly problematic in samples from plant tissues, absorb at 230 nm.[1] Solution: Specialized protocols for plant RNA extraction may be necessary. For existing samples, re-precipitation might help, but a second purification using a silica-based column could be more effective.
Incorrect Blanking Solution	Using water to blank a spectrophotometer for samples dissolved in a buffer (like TE) can lead to artificially low 260/230 ratios.[1] Solution: Always use the same buffer for blanking as the one your RNA is resuspended in.

## Frequently Asked Questions (FAQs)

Q1: What does the 260/230 ratio indicate?

The 260/230 ratio is a measure of nucleic acid purity. A low ratio suggests the presence of contaminants that absorb light at 230 nm, such as guanidinium salts, phenol, or carbohydrates.

[\[1\]](#)[\[3\]](#)

Q2: What is an acceptable 260/230 ratio for downstream applications?

For most downstream applications like RT-qPCR and RNA sequencing, a 260/230 ratio of >1.8 is generally considered acceptable, with a ratio between 2.0 and 2.2 being ideal for pure RNA.

[\[1\]](#)[\[2\]](#)

Q3: Will a low 260/230 ratio inhibit my downstream experiments?

Contaminants that cause a low 260/230 ratio, particularly guanidinium salts and phenol, can inhibit enzymatic reactions such as reverse transcription and PCR.[\[3\]](#) Therefore, it is highly recommended to clean up the RNA sample to improve this ratio before proceeding.

Q4: How does re-precipitation with sodium acetate improve the 260/230 ratio?

Re-precipitation with sodium acetate and ethanol selectively precipitates the larger RNA molecules while smaller contaminant molecules, such as salts and residual phenol, remain in the supernatant. The subsequent ethanol washes further remove these soluble contaminants from the RNA pellet.

Q5: Will I lose a significant amount of RNA during re-precipitation?

Some RNA loss is expected during any purification step. However, by following the protocol carefully, especially during the pelleting and washing steps, the loss can be minimized. For very low concentration samples, a carrier like glycogen can be added to improve recovery, although this may affect the 260/230 ratio if not completely removed.

## Expected Improvement in 260/230 Ratio

While the exact improvement can vary depending on the initial level and type of contamination, re-precipitation with sodium acetate is expected to significantly increase the 260/230 ratio.

Sample Status	Typical 260/230 Ratio
Before Re-precipitation	< 1.8
After Re-precipitation	> 1.8 (often approaching 2.0)

## Experimental Protocol: RNA Re-precipitation with Sodium Acetate

This protocol describes the methodology for cleaning up an RNA sample with a low 260/230 ratio.

### Materials:

- RNA sample with a low 260/230 ratio
- 3 M Sodium Acetate (pH 5.2), RNase-free
- 100% Ethanol (ice-cold)
- 75% Ethanol (in RNase-free water, ice-cold)
- RNase-free water
- Microcentrifuge tubes, RNase-free
- Microcentrifuge (refrigerated)
- Pipettes and RNase-free tips

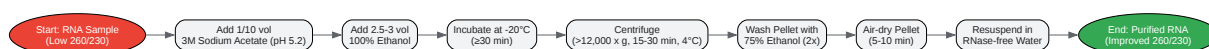
### Procedure:

- Sample Preparation:
  - Start with your RNA sample dissolved in RNase-free water or buffer. If the volume is very small, you can add RNase-free water to bring it to a manageable volume (e.g., 20-50  $\mu$ L).
- Addition of Sodium Acetate:

- Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your RNA sample. For example, to a 50  $\mu$ L RNA sample, add 5  $\mu$ L of 3 M Sodium Acetate.
- Mix gently by flicking the tube.
- Ethanol Precipitation:
  - Add 2.5 to 3 volumes of ice-cold 100% ethanol. For a 55  $\mu$ L sample (50  $\mu$ L RNA + 5  $\mu$ L Sodium Acetate), add 137.5 to 165  $\mu$ L of 100% ethanol.
  - Mix thoroughly by inverting the tube several times.
- Incubation:
  - Incubate the mixture at -20°C for at least 30 minutes. For very dilute RNA samples, an overnight incubation at -20°C can improve recovery.
- Pelleting the RNA:
  - Centrifuge the sample at maximum speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
  - A small, white pellet of RNA should be visible at the bottom of the tube.
- Washing the Pellet:
  - Carefully aspirate and discard the supernatant without disturbing the RNA pellet.
  - Add 500  $\mu$ L of ice-cold 75% ethanol to the tube.
  - Centrifuge at >12,000 x g for 5 minutes at 4°C.
  - Carefully aspirate and discard the supernatant.
  - Repeat this wash step once more for a total of two washes.
- Drying the Pellet:
  - After the final wash, briefly centrifuge the tube again to collect any remaining liquid and carefully remove it with a fine pipette tip.

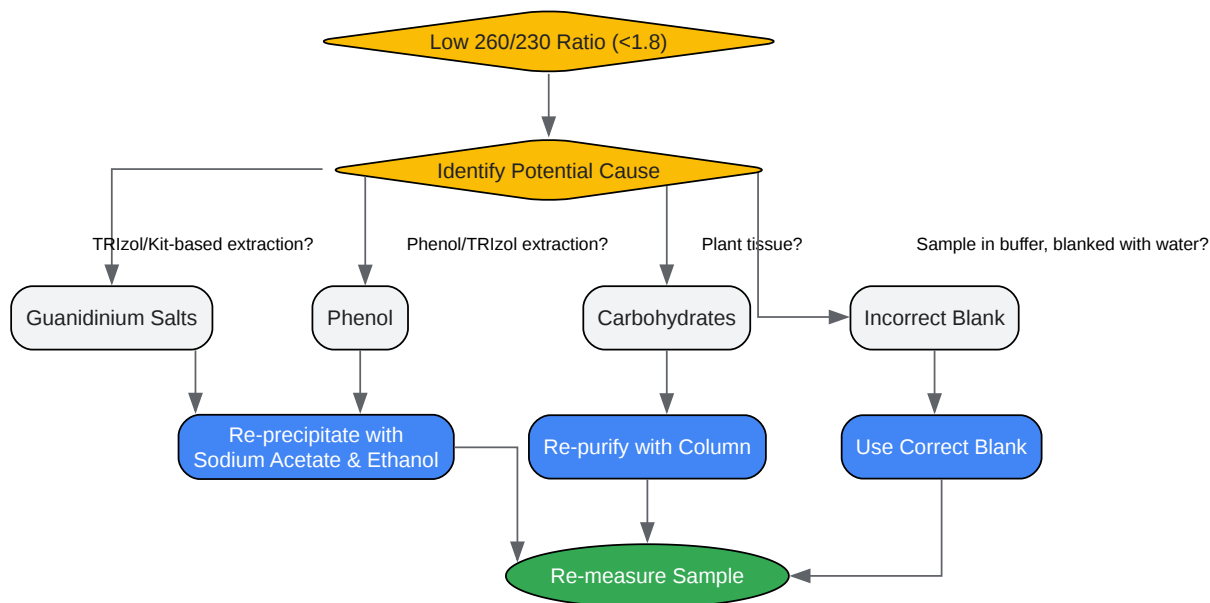
- Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
- Resuspension:
  - Resuspend the RNA pellet in an appropriate volume of RNase-free water.
  - Gently flick the tube and/or pipette up and down to ensure the pellet is fully dissolved. You can briefly incubate at 55-60°C for a few minutes to aid resuspension.
- Quantification:
  - Measure the concentration and purity (260/280 and 260/230 ratios) of your cleaned RNA sample using a spectrophotometer.

## Visualizations



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Caption: Experimental workflow for RNA re-precipitation.



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Caption: Troubleshooting decision tree for low 260/230 ratios.

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